molecular formula C25H43NO4 B14344285 2,4,6-Trihydroxy-N-octadecylbenzamide CAS No. 93754-77-9

2,4,6-Trihydroxy-N-octadecylbenzamide

Cat. No.: B14344285
CAS No.: 93754-77-9
M. Wt: 421.6 g/mol
InChI Key: HWYINOVSRIHWLO-UHFFFAOYSA-N
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Description

2,4,6-Trihydroxy-N-octadecylbenzamide is an organic compound with the molecular formula C25H43NO4 It is characterized by the presence of three hydroxyl groups attached to a benzene ring and an octadecyl chain attached to the nitrogen atom of the benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Trihydroxy-N-octadecylbenzamide typically involves the reaction of 2,4,6-trihydroxybenzoic acid with octadecylamine. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to form the corresponding acid chloride, which then reacts with octadecylamine to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trihydroxy-N-octadecylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The benzamide group can be reduced to form the corresponding amine.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

2,4,6-Trihydroxy-N-octadecylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,6-Trihydroxy-N-octadecylbenzamide is not fully understood. it is believed to interact with various molecular targets and pathways due to its hydroxyl and amide functional groups. These interactions may involve hydrogen bonding, hydrophobic interactions, and other non-covalent interactions that influence the compound’s biological and chemical activities.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trihydroxybenzoic acid: Shares the trihydroxybenzene core but lacks the octadecyl chain.

    N-octadecylbenzamide: Contains the benzamide and octadecyl chain but lacks the hydroxyl groups.

    2,4,6-Trihydroxybenzaldehyde: Similar trihydroxybenzene core with an aldehyde group instead of the amide group.

Uniqueness

2,4,6-Trihydroxy-N-octadecylbenzamide is unique due to the combination of the trihydroxybenzene core and the long octadecyl chain. This unique structure imparts specific chemical and physical properties that are not observed in the similar compounds listed above .

Properties

CAS No.

93754-77-9

Molecular Formula

C25H43NO4

Molecular Weight

421.6 g/mol

IUPAC Name

2,4,6-trihydroxy-N-octadecylbenzamide

InChI

InChI=1S/C25H43NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-26-25(30)24-22(28)19-21(27)20-23(24)29/h19-20,27-29H,2-18H2,1H3,(H,26,30)

InChI Key

HWYINOVSRIHWLO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCNC(=O)C1=C(C=C(C=C1O)O)O

Origin of Product

United States

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